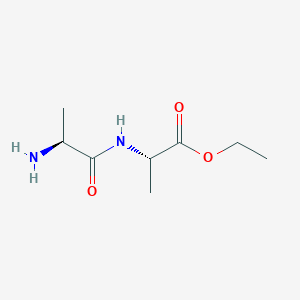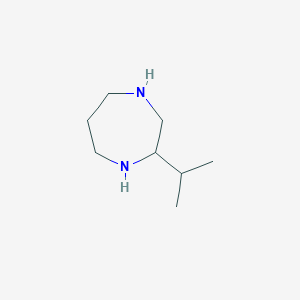
2-Isopropyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,4-diazepane can be achieved through several methods. One common approach involves the hydrogen-borrowing strategy, where diols and diamines are coupled using a ruthenium(II) catalyst . Another method involves the reaction of specific ketones and amidines under oxidative conditions to form the desired diazepane structure .
Industrial Production Methods
Industrial production of 1,4-diazepane derivatives often involves the use of triphenylphosphine and diisopropyl azodicarboxylate in a solvent . This method allows for the efficient production of the compound on a larger scale, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Isopropyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-isopropyl-1,4-diazepane: This compound shares a similar structure but with an ethyl group instead of an isopropyl group.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: This compound includes a pyrimidinol moiety, adding complexity to its structure.
Uniqueness
2-Isopropyl-1,4-diazepane is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for developing specialized applications in various fields.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-propan-2-yl-1,4-diazepane |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-9-4-3-5-10-8/h7-10H,3-6H2,1-2H3 |
Clé InChI |
RPVNEAMNGURCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
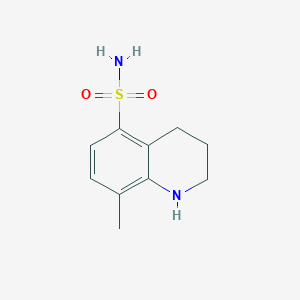
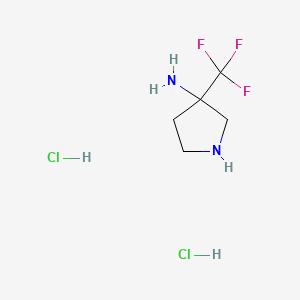
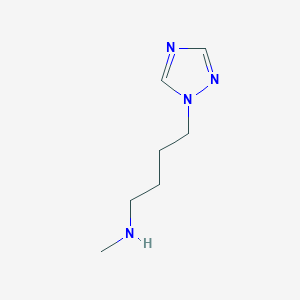
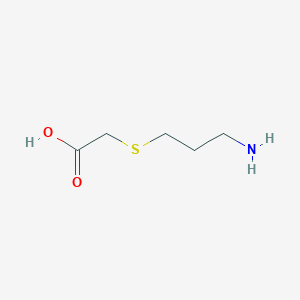
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
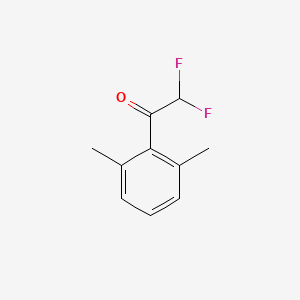
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
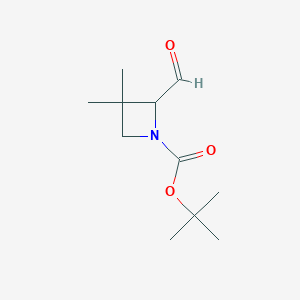
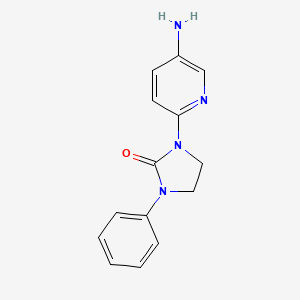
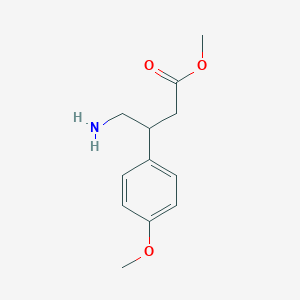
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)

